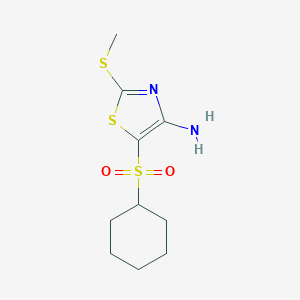
5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine is a synthetic compound that has gained attention in scientific research due to its potential use as a tool for studying biological systems. This molecule has been shown to have a high affinity for certain proteins, making it a valuable tool for studying protein-protein interactions and other biochemical processes. In
Wirkmechanismus
The mechanism of action of 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine is not fully understood, but it is believed to involve the formation of covalent bonds with certain proteins. This covalent bond formation can lead to changes in protein conformation and function, which can be studied using a variety of techniques including X-ray crystallography and NMR spectroscopy.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine are largely dependent on the specific proteins targeted by the molecule. However, some general effects have been observed in studies using this molecule. For example, 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine has been shown to inhibit the activity of certain enzymes, which can have downstream effects on cellular processes. Additionally, this molecule has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine in lab experiments is its high affinity for certain proteins. This allows researchers to selectively target specific interactions and study their effects on biological systems. Additionally, the synthesis of this molecule is relatively straightforward, and the yield is typically high. However, there are also some limitations to using 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine in lab experiments. For example, the covalent bond formation between this molecule and proteins can be irreversible, making it difficult to study the effects of this interaction over time.
Zukünftige Richtungen
There are several future directions for research involving 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine. One potential area of research is the development of new synthetic methods for producing this molecule. Additionally, researchers may explore the use of this molecule in drug discovery and development, particularly in the area of cancer therapy. Finally, further studies may be conducted to better understand the mechanism of action of 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine and its potential applications in a variety of biological systems.
Synthesemethoden
The synthesis of 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine involves several steps. The starting materials are cyclohexylamine, methylthioacetic acid, and thionyl chloride. The reaction proceeds through a series of steps involving the formation of an intermediate, which is then reacted with an amine to form the final product. The yield of the reaction is typically high, and the purity of the product can be easily verified using analytical techniques such as NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine has been used in a variety of scientific research applications. One of the most common uses of this molecule is as a tool for studying protein-protein interactions. The high affinity of 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine for certain proteins allows researchers to selectively target specific interactions and study their effects on biological systems. This molecule has also been used in studies of enzyme kinetics and other biochemical processes.
Eigenschaften
CAS-Nummer |
117420-90-3 |
|---|---|
Produktname |
5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine |
Molekularformel |
C10H16N2O2S3 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
5-cyclohexylsulfonyl-2-methylsulfanyl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C10H16N2O2S3/c1-15-10-12-8(11)9(16-10)17(13,14)7-5-3-2-4-6-7/h7H,2-6,11H2,1H3 |
InChI-Schlüssel |
ZVDHGNBFVHMSIO-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=C(S1)S(=O)(=O)C2CCCCC2)N |
Kanonische SMILES |
CSC1=NC(=C(S1)S(=O)(=O)C2CCCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



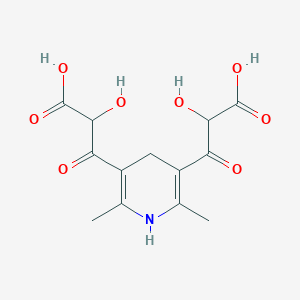
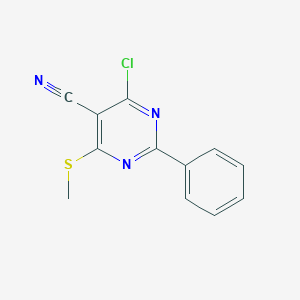
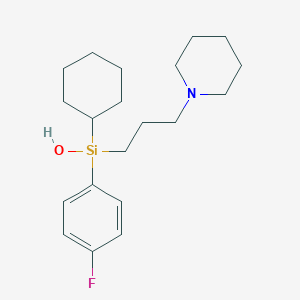
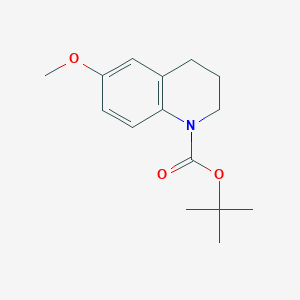
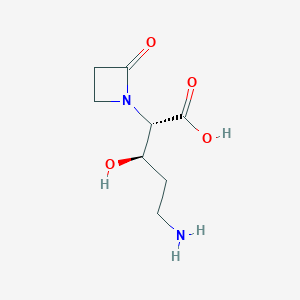
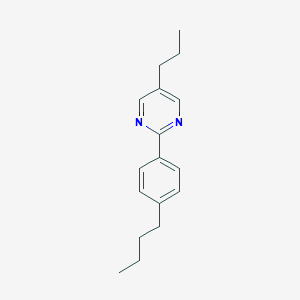
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)
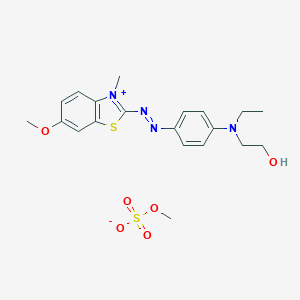
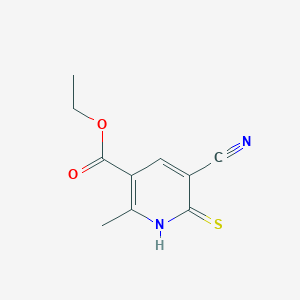
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)
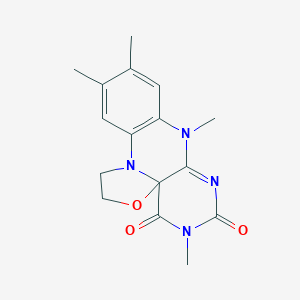
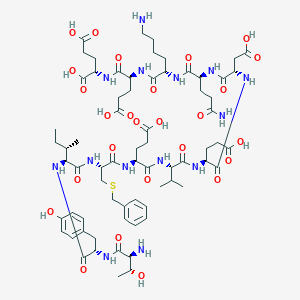
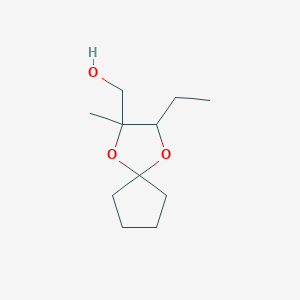
![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)